molecular formula C19H21N3O2 B1222994 Isonaamine B

Isonaamine B

Cat. No.: B1222994
M. Wt: 323.4 g/mol
InChI Key: JIBAGYXFZSHPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonaamine B is a bioactive imidazole alkaloid first isolated from marine sponges of the genus Leucetta, specifically Leucetta chagosensis and Leucetta cf. chagosensis . It belongs to a family of marine-derived alkaloids characterized by a benzyl-substituted imidazole core. Structurally, this compound contains a 2-aminoimidazole moiety with bis-benzyl substitutions at the 4- and 5-positions (Figure 1). Its molecular formula is $ \text{C}{20}\text{H}{23}\text{N}3\text{O}3 $, with a molecular weight of 353.42 g/mol .

Properties

Molecular Formula

C19H21N3O2

Molecular Weight

323.4 g/mol

IUPAC Name

4-[[2-imino-4-[(4-methoxyphenyl)methyl]-3-methylimidazol-1-yl]methyl]phenol

InChI

InChI=1S/C19H21N3O2/c1-21-16(11-14-5-9-18(24-2)10-6-14)13-22(19(21)20)12-15-3-7-17(23)8-4-15/h3-10,13,20,23H,11-12H2,1-2H3

InChI Key

JIBAGYXFZSHPGG-UHFFFAOYSA-N

SMILES

CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC

Canonical SMILES

CN1C(=CN(C1=N)CC2=CC=C(C=C2)O)CC3=CC=C(C=C3)OC

Synonyms

isonaamine B

Origin of Product

United States

Comparison with Similar Compounds

Isonaamine C

Structural Differences :

  • Isonaamine C shares the bis-benzyl imidazole core but lacks the 2-amino substituent, instead featuring a hydroxyl group at the 2-position . Biological Activity:
  • Exhibits cytotoxicity comparable to Isonaamine B, though with slight variations in potency across cell lines due to altered hydrogen-bonding capabilities .
    Synthesis :
  • Synthesized in 6 steps via halogen-metal exchange and Grignard reactions, achieving a 27% overall yield .

Isonaamidine E

Structural Differences :

  • Contains a hydantoin ring fused to the imidazole core, introducing additional hydrogen-bonding sites .
    Biological Activity :
  • Demonstrates moderate cytotoxicity ($ \text{GI}_{50} $: 5–10 µg/mL) but shows enhanced selectivity for EGFR-overexpressing cells compared to this compound .
    Synthesis :
  • Requires 7 steps, including hydantoin ring formation via reaction with 1-methylparabanic acid, yielding 14% overall efficiency .

Naamine A

Structural Differences :

  • Features a simpler imidazole structure with a single benzyl group and a hydroxyl substituent .
    Biological Activity :
  • Less potent than this compound ($ \text{GI}_{50} $: 8–15 µg/mL), highlighting the importance of bis-benzyl substitution for enhanced cytotoxicity .

Table 1: Key Properties of this compound and Analogues

Compound Structure Cytotoxicity ($ \text{GI}_{50} $, µg/mL) Synthesis Yield Key Target
This compound Bis-benzyl, 2-aminoimidazole 1.3–7.0 Not reported Broad-spectrum
Isonaamine C Bis-benzyl, 2-hydroxy 2.0–8.5 27% Tumor cell lines
Isonaamidine E Hydantoin-fused imidazole 5.0–10.0 14% EGFR
Naamine A Mono-benzyl, hydroxyl 8.0–15.0 Not reported Moderate targets

Key Findings :

Structure-Activity Relationship (SAR): Bis-benzyl substitution (this compound vs. Naamine A) correlates with increased cytotoxicity. The 2-amino group (this compound) enhances potency compared to 2-hydroxyl (Isonaamine C) .

Synthetic Efficiency :

  • Isonaamine C and Isonaamidine E are synthesized via a standardized route involving 4,5-diiodoimidazole functionalization, but yields vary due to additional steps (e.g., hydantoin ring formation) .

Functional Comparison with Non-Imidazole Analogues

Topsentin (Imidazole-Based)

  • Activity : Anticancer via topoisomerase inhibition, distinct from this compound’s broad cytotoxicity .
  • Structural Contrast : Contains a bis-indole moiety instead of benzyl groups.

Pilocarpine (Imidazole-Based)

  • Activity : Treats glaucoma via muscarinic receptor agonism, unrelated to cytotoxicity .
  • Structural Contrast : Features a tetrahydrofuran ring fused to imidazole.

Q & A

Q. How can researchers ensure ethical compliance in studies involving this compound and biological samples?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for human-derived samples, including informed consent and anonymization. For animal studies, follow ARRIVE 2.0 guidelines for reporting and minimize sample size via power calculations. Disclose conflicts of interest and funding sources transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isonaamine B
Reactant of Route 2
Isonaamine B

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